3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
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Overview
Description
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a unique combination of furan, pyridine, and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyridine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is unique due to its specific combination of furan, pyridine, and oxane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-14-3-6-21-7-4-14)18-10-12-8-13(11-17-9-12)15-2-1-5-22-15/h1-2,5,8-9,11,14H,3-4,6-7,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVYROWWXMBKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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